Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Overview
Description
Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is an organic compound that belongs to the oxazole family. It is characterized by the presence of a bromomethyl group attached to the oxazole ring, which is further substituted with an ethyl ester group at the 4-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of ethyl 2-methyl-1,3-oxazole-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, greener solvents and catalysts may be employed to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Cross-Coupling Reactions: The bromomethyl group can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in solvents such as toluene or ethanol.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Cross-Coupling Reactions: Various biaryl and alkyl-aryl compounds are formed.
Scientific Research Applications
Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactivity and functional groups
Mechanism of Action
The mechanism of action of Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various synthetic transformations and biological modifications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(bromomethyl)acrylate: Similar in structure but with an acrylate group instead of an oxazole ring.
Bromoethane: A simpler compound with a bromine atom attached to an ethyl group.
Uniqueness
Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in synthetic applications compared to simpler brominated compounds like bromoethane. The combination of the bromomethyl group and the ester functionality also allows for a wider range of chemical transformations.
Properties
IUPAC Name |
ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZIBTYIZFDYCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348874 | |
Record name | ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142841-00-7 | |
Record name | ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.